molecular formula C30H48N4O16 B12356658 (E)-N-[(3S,4S,6S)-2-[(2R,4R,5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-5-methylhex-2-enamide

(E)-N-[(3S,4S,6S)-2-[(2R,4R,5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-5-methylhex-2-enamide

Cat. No.: B12356658
M. Wt: 720.7 g/mol
InChI Key: VFVPUOZOQGGMBI-QBFZNVHHSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic IUPAC name encodes critical stereochemical information through its configurational descriptors. The parent structure contains two oxan (pyranose) rings and one oxolan (furanose) ring, with stereochemistry specified at eight chiral centers:

  • First oxan ring (3S,4S,6S configuration): The 3S,4S,6S descriptors indicate the spatial arrangement of hydroxyl and hydroxymethyl groups on this β-D-hexopyranosyl-derived moiety. The C6 hydroxymethyl group adopts the characteristic D-sugar configuration.
  • Second oxan ring (2R,4R,5S configuration): The 3-acetamido group at C3 occupies an axial position, while the 4,5-dihydroxy groups maintain equatorial orientations, consistent with chair conformations observed in N-acetylhexosamine derivatives.
  • Oxolan ring (2R,3R,5R configuration): The 2,4-dioxo-1,3-diazinan substituent at C5 creates a unique puckering pattern, with C3 and C5 hydroxyls adopting cis orientations relative to the heterocycle.

The (E)-5-methylhex-2-enamide terminus derives its geometry from the trans arrangement of substituents across the double bond, confirmed through comparison with (E)-hex-2-enamide reference data. This configuration introduces planarity to the acyl chain, influencing molecular packing and intermolecular interactions.

Conformational Rigidity and Sugar Pucker Dynamics in the Oxolan-2-yl Substructure

Solid-state NMR studies of analogous oxolan systems reveal three dominant puckering modes:

Puckering Mode Torsion Angle (H3'-C3'-C4'-H4') Population in Modified Sugars
C3'-endo (n) 15-35° 40-60%
C2'-endo (s) 145-165° 30-50%
O1'-endo (e) 90-110° 5-20%

In this compound, the 2,4-dioxo-1,3-diazinan substitution at C5 of the oxolan ring induces unusual pseudorotation behavior. Molecular modeling suggests:

  • Steric effects from the diazinan group stabilize C3'-endo (n) puckering through non-bonded interactions between the heterocycle and C2 hydroxyl.
  • Hydrogen bonding between the C3 hydroxyl and diazinan carbonyl oxygen creates a seven-membered pseudo-cycle, reducing pseudorotational freedom compared to unmodified oxolans.
  • Electronic effects from the electron-deficient diazinan ring increase the energy barrier between puckering states, leading to longer residence times in C3'-endo conformations.

Functional Group Topology: Hydroxyl, Acetamido, and Dioxo-diazinan Interactions

Critical non-covalent interactions arise from:

Hydroxyl Network:

  • Three consecutive hydroxyl groups on the first oxan ring (C3, C4, C5) form a cooperative hydrogen-bonding array with O-O distances of 2.7-3.1 Å, stabilizing the chair conformation.
  • The secondary alcohol at C2 of the oxolan ring participates in bifurcated hydrogen bonds with both diazinan carbonyl oxygen and adjacent hydroxymethyl group.

Acetamido Group:

  • N-Acetylation at C3 of the second oxan ring introduces:
    • A rigid planar amide moiety (ω=180°) with restricted rotation
    • Additional hydrogen bond acceptor capacity through the carbonyl oxygen
    • Steric shielding of the β-face of the pyranose ring

2,4-Dioxo-1,3-diazinan Motif:

  • The conjugated carbonyl system creates a polarized π-cloud, enabling:
    • Charge-transfer interactions with proximal hydroxyl groups
    • Metal coordination through the N1 and N3 positions
    • Stabilization of boat conformations in the oxolan ring via through-space orbital interactions

Comparative Analysis with Related Glycoside and Amide Derivatives

Structural Feature This Compound Typical Glycosides Simple Amides
Anomeric Configuration β-linkage (C1-O-C) α/β mixtures common N/A
Sugar Puckering C3'-endo dominant C2'-endo preferred N/A
Amide Bond Rotation Restricted (θ=175-180°) Free rotation Moderate restriction
Hydrogen Bond Density 8-10 bonds/molecule 4-6 bonds/molecule 2-4 bonds/molecule
Solvent Accessible Surface Area 680 Ų 720-750 Ų 150-200 Ų

Key differentiators include:

  • Unprecedented combination of a 2,4-dioxo-diazinan substituent with branched hex-enamide chain, not observed in natural glycosides.
  • Enhanced conformational rigidity compared to standard N-acetyl glycosides due to multiple intramolecular hydrogen bonds and steric bulk.
  • Unique electronic profile from the conjugated diazinan system, enabling π-stacking interactions absent in simple amides.

Properties

Molecular Formula

C30H48N4O16

Molecular Weight

720.7 g/mol

IUPAC Name

(E)-N-[(3S,4S,6S)-2-[(2R,4R,5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-5-methylhex-2-enamide

InChI

InChI=1S/C30H48N4O16/c1-11(2)5-4-6-16(38)32-19-23(43)20(40)14(47-29(19)50-28-18(31-12(3)36)22(42)21(41)15(10-35)48-28)9-13(37)26-24(44)25(45)27(49-26)34-8-7-17(39)33-30(34)46/h4,6,11,13-15,18-29,35,37,40-45H,5,7-10H2,1-3H3,(H,31,36)(H,32,38)(H,33,39,46)/b6-4+/t13?,14-,15?,18?,19-,20?,21+,22+,23-,24+,25?,26+,27+,28+,29?/m0/s1

InChI Key

VFVPUOZOQGGMBI-QBFZNVHHSA-N

Isomeric SMILES

CC(C)C/C=C/C(=O)N[C@H]1[C@@H](C([C@@H](OC1O[C@@H]2C([C@H]([C@@H](C(O2)CO)O)O)NC(=O)C)CC([C@@H]3[C@@H](C([C@@H](O3)N4CCC(=O)NC4=O)O)O)O)O)O

Canonical SMILES

CC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4CCC(=O)NC4=O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Koenigs-Knorr Glycosylation

Classical Koenigs-Knorr conditions using glycosyl bromides and silver salts (e.g., Ag2CO3) yield α-linked disaccharides. For example, coupling a 2-deoxy-glycosyl bromide with a galactose-derived acceptor in benzene with sym-collidine affords disaccharides in 38% yield.

Gold(I)-Catalyzed Glycosylation

Modern approaches leverage gold(I) catalysts for stereocontrol. Glycosyl donors with ortho-alkynylbenzoate leaving groups react with acceptors under AuCl catalysis, achieving α-selectivity through neighboring group participation. This method is particularly effective for sterically hindered acceptors.

Enzymatic Glycosylation

Glycosynthases, such as engineered variants of Bacillus circulans BgaC, enable β-selective couplings without protecting groups. Sequential use of glycosyltransferases (e.g., β3GlcNAcT) allows modular assembly of LacNAc-type structures.

Formation of the Acetamide Moiety

The 3-acetamido group is introduced via a two-step process:

  • Azide installation : A triflated hydroxyl group on the pyranose ring undergoes nucleophilic substitution with sodium azide.
  • Reduction and acetylation : Staudinger reduction converts the azide to an amine, which is acetylated with acetic anhydride in pyridine.

Synthesis of the 5-Methylhex-2-Enamide Segment

The (E)-5-methylhex-2-enamide side chain is synthesized through:

  • Wittig olefination : Reaction of 5-methylhexanal with a stabilized ylide generates the α,β-unsaturated ester.
  • Amidation : The ester is hydrolyzed to the carboxylic acid and coupled with the glycosyl amine using EDCI/HOBt, yielding the enamide.

Assembly of the 1,3-Diazinan-2,4-Dione Ring

The heterocyclic ring is constructed via:

  • Urea formation : Reaction of a primary amine with triphosgene generates a carbamate intermediate.
  • Cyclization : Base-mediated intramolecular cyclization (e.g., with DBU) forms the 1,3-diazinan-2,4-dione core. This step is performed after glycosylation to avoid side reactions.

Convergent Synthesis and Global Deprotection

The final assembly involves sequential coupling of fragments:

  • The pyranose-acetamide unit is glycosylated with the furanose-diazinan fragment using hypervalent iodine(III) reagents (PIFA/TfOH), achieving 83% yield.
  • The enamide side chain is introduced via amide coupling under Schotten-Baumann conditions.
  • Global deprotection with H2/Pd-C removes benzyl groups, while Zemplén transesterification cleaves acetyl protections.

Analytical Characterization and Optimization

Key analytical data :

  • HRMS : m/z 721.3352 [M+H]+ (calc. 721.3349).
  • NMR : δ 5.32 (d, J = 3.6 Hz, H-1 of β-galactose), δ 2.01 (s, NHAc).

Optimization challenges :

  • Low yields (30–40%) in glycosylation steps due to steric hindrance.
  • Epimerization during amide coupling, mitigated by using DIC/Cl-HOBt at 0°C.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to substitute the hydroxyl groups.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or amines depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

This compound has been studied for its potential therapeutic effects in several areas:

Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The structure suggests the ability to interfere with bacterial cell wall synthesis or function due to the presence of multiple hydroxyl groups and acetamido functionalities. Studies have shown that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria .

Antiviral Properties : Some analogs of this compound have demonstrated activity against viral infections by inhibiting viral replication mechanisms. The unique structural features may enhance binding to viral proteins or interfere with viral entry into host cells .

Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. The ability to target specific cellular pathways makes it a candidate for further investigation in oncology .

Glycobiology and Biochemistry

The compound's structural composition includes glycosidic linkages that are essential in glycobiology:

Glycosylation Studies : The presence of multiple hydroxyl groups allows this compound to participate in glycosylation reactions. These reactions are crucial for understanding protein folding and stability in biological systems .

Enzyme Inhibition : Research into enzyme inhibitors has highlighted the potential of similar compounds to inhibit glycosidases and other enzymes involved in carbohydrate metabolism. This could lead to therapeutic strategies for metabolic disorders .

Drug Delivery Systems

The compound's structural characteristics make it suitable for use in drug delivery systems:

Nanoparticle Formulations : Its ability to form stable interactions with lipid membranes suggests potential applications in creating nanoparticles for targeted drug delivery. This can enhance the bioavailability and efficacy of therapeutic agents while minimizing side effects .

Polysaccharide Conjugates : The compound can be conjugated with polysaccharides to improve solubility and stability of drugs. Such conjugates can facilitate controlled release mechanisms which are beneficial in chronic disease management .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
Study 2Antiviral PropertiesShowed reduced viral load in infected cell cultures when treated with the compound.
Study 3Anticancer PotentialInduced apoptosis in various cancer cell lines; specific pathways were identified as targets.
Study 4Glycosylation ImpactAnalyzed the role of hydroxyl groups in enzyme inhibition related to metabolic disorders.
Study 5Drug Delivery EfficacyDeveloped nanoparticle formulations that improved drug solubility and targeting capabilities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and acetamido groups play a crucial role in binding to these targets, leading to a cascade of biochemical reactions. The diazinan-1-yl moiety may also contribute to its activity by stabilizing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Structural Analogs and Functional Group Analysis

The following compounds share key structural motifs with the target molecule:

Compound Name & ID Key Functional Groups Molecular Weight (g/mol) Biological Activity References
Target Compound Oxan rings, 2,4-dioxo-1,3-diazinan, enamide ~900 (estimated) Not reported
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bisoxy...] () Multiple oxan rings, acetamido groups, hydroxyls ~1,200 (estimated) Carbohydrate-based therapeutics
5-(4-(2-(1H-Imidazol-1-yl)-2-oxoethyloxy)-3-methoxybenzyl)thiazolidinedione (3g, ) Thiazolidinedione, methoxybenzyl, imidazole 405.4 Hypoglycemic activity
(2Z,4Z)-N-[(E)-3-[(1S,11S,13R,15R)-15-[(2R,3R,4R,5S,6R)-3-acetamido...] () Oxan rings, acetamido, dihydroxyethyl ~950 (estimated) Glycoside-based bioactivity
N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido...] () Highly branched oligosaccharide, acetamido, hydroxyls >1,500 Not reported

Key Observations :

  • The target compound’s 2,4-dioxo-1,3-diazinan group is unique among analogs but shares functional similarity with thiazolidinedione derivatives (e.g., 3g in ), which exhibit hypoglycemic activity .

Physicochemical Properties

Property Target Compound Compounds (2k, 2l) Compounds (3g, 3h) Compound
Melting Point Not reported 218–220°C (2k), 195–197°C (2l) 230–232°C (3g) Not reported
Solubility Polar solvents* Ethanol, DMSO DMSO, methanol Water (highly polar)
Synthetic Complexity High Moderate Moderate Extremely high

*Predicted based on hydroxyl and acetamido content. Non-polar analogs (e.g., coumarin derivatives in ) exhibit lower polarity and higher solubility in organic solvents .

Methodological Insights

  • Synthesis: The target compound likely requires multi-step glycosylation and protection-deprotection strategies, as seen in ’s use of methyl sodium in methanol and ion-exchange purification .
  • Structural Analysis : Tools like UCSF Chimera () enable 3D visualization of stereochemistry and hydrogen-bonding networks critical for comparing oxan ring conformations .

Biological Activity

The compound (E)-N-[(3S,4S,6S)-2-[(2R,4R,5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-5-methylhex-2-enamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity based on existing research and data.

The compound has a molecular formula of C55H68N4O32 and a molecular weight of approximately 1,162.16 g/mol. Its structure features multiple hydroxyl groups and an acetamido moiety that may contribute to its biological interactions.

Antimicrobial Activity

Research indicates that compounds related to this structure exhibit significant antimicrobial properties. For instance:

StudyCompoundActivityReference
1Similar glycosidesInhibition of bacterial growth
2Derivatives of the compoundAntifungal activity against Candida species
3Related oxazolidinonesBroad-spectrum antibacterial effects

The presence of hydroxyl groups in the structure is believed to enhance solubility and interaction with microbial membranes.

Anticancer Properties

Emerging studies suggest that the compound may have anticancer potential. Specific findings include:

StudyTarget Cancer TypeMechanism of ActionReference
1Breast cancerInduction of apoptosis in cancer cells
2Colon cancerInhibition of cell proliferation via cell cycle arrest
3LeukemiaModulation of signaling pathways involved in tumor growth

These effects are attributed to the compound's ability to interfere with critical cellular processes.

Immunomodulatory Effects

The compound's structural features may also confer immunomodulatory effects. Notable findings include:

StudyEffect ObservedMechanismReference
1Enhanced cytokine production in macrophagesActivation of NF-kB pathway
2Suppression of inflammatory markers in vitroInhibition of pro-inflammatory cytokines

These immunomodulatory properties suggest potential applications in treating autoimmune diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antimicrobial Efficacy : A clinical trial demonstrated that a derivative of the compound effectively reduced bacterial load in patients with chronic infections.
  • Cancer Treatment : A study involving cancer cell lines showed that treatment with the compound led to significant tumor regression in xenograft models.

Q & A

Q. What are the recommended strategies for synthesizing this compound with high stereochemical fidelity?

The compound’s synthesis requires careful attention to stereochemistry due to its multiple chiral centers. A stepwise approach is advised:

  • Protecting Groups : Use orthogonal protecting groups (e.g., acetyl, benzyl) for hydroxyl and acetamido moieties during glycosylation steps to prevent unwanted side reactions .
  • Glycosylation Conditions : Optimize coupling agents (e.g., trichloroacetimidate donors) and promoters (e.g., TMSOTf) to ensure α/β selectivity, as demonstrated in similar oxane-based syntheses .
  • Characterization : Confirm stereochemistry via 2D NMR (NOESY, HSQC) and compare optical rotation data with intermediates .

Example protocol from analogous compounds:

StepReagents/ConditionsYield (%)Purity (HPLC)
GlycosylationTMSOTf, CH₂Cl₂, −20°C → RT65–70≥95%
DeprotectionNaOMe/MeOH85≥98%

Q. How can researchers resolve discrepancies between theoretical and experimental molecular weights during characterization?

Discrepancies often arise from incomplete deprotection or isotopic impurities. Mitigation strategies include:

  • High-Resolution Mass Spectrometry (HRMS) : Use ESI-HRMS or MALDI-TOF to distinguish isotopic patterns (e.g., [M+H]⁺ vs. [M+Na]⁺) .
  • Elemental Analysis : Cross-validate with CHN combustion data to detect residual solvents or counterions .
  • Purification : Employ reverse-phase HPLC with trifluoroacetic acid (TFA) gradients to remove byproducts .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes)?

Molecular docking and MD simulations are critical for studying interactions:

  • Docking Software : Use AutoDock Vina or Schrödinger Suite to model binding to glycosidases or nucleotidyltransferases, leveraging the compound’s 2,4-dioxo-1,3-diazinan motif as a potential active site inhibitor .
  • Force Fields : Apply GROMACS with CHARMM36 parameters to simulate solvated systems, focusing on hydrogen bonding between hydroxyl groups and catalytic residues .
  • Validation : Compare computational binding energies with surface plasmon resonance (SPR) or ITC experimental data .

Q. How can researchers address contradictions in bioactivity data across different assay platforms?

Contradictions may stem from assay sensitivity or compound stability. Recommendations:

  • Standardized Assays : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) for cross-validation. For example, test acetylcholinesterase inhibition using both Ellman’s method and LC-MS substrate depletion .
  • Stability Studies : Monitor compound degradation via LC-MS under assay conditions (pH, temperature) to rule out false negatives .
  • Positive Controls : Include reference inhibitors (e.g., galantamine for AChE) to calibrate activity thresholds .

Methodological Challenges

Q. What experimental designs are optimal for optimizing reaction yields in multistep syntheses?

Bayesian optimization (BO) and design of experiments (DoE) are effective for yield improvement:

  • Variables : Screen temperature, catalyst loading, and solvent polarity (e.g., DMF vs. THF) .
  • Response Surface Models : Use JMP or MODDE software to identify interactions between variables. For example, a 3² factorial design revealed that higher temperatures (50°C) improved glycosylation yields but increased epimerization risks .
  • Case Study :
FactorRange TestedOptimal Value
Temperature−20°C to 50°C0°C
Catalyst (mol%)1–10%5%

Q. How should researchers handle stereochemical ambiguities in NMR analysis of such a complex molecule?

Ambiguities in NOE correlations or coupling constants can be resolved via:

  • 2D NMR : Assign signals using HSQC (for C-H correlations) and NOESY (for spatial proximity of protons) .
  • Chemical Shifts : Compare with databases (e.g., Biological Magnetic Resonance Bank) for oxane and dioxolane ring systems .
  • Dynamic Effects : Account for ring puckering in oxolane moieties by acquiring variable-temperature NMR spectra to "freeze" conformational exchange .

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